undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate
Description
The compound undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is a synthetic lipid derivative characterized by a complex branched structure. Key features include:
- Core structure: An octanoate ester backbone.
- Substituents: A 7-heptadecan-9-yloxy-7-oxoheptyl group (a 17-carbon chain with an ester linkage at position 9 and a ketone at position 7). A 3-hydroxypropyl group attached via an amino linkage. An undecyl (C11) chain esterified to the octanoate.
The hydroxypropyl group may enhance aqueous solubility, while the long hydrocarbon chains likely promote membrane integration .
Properties
Molecular Formula |
C46H91NO5 |
|---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-4-7-10-13-16-17-18-26-33-43-51-45(49)37-29-22-19-24-31-39-47(41-34-42-48)40-32-25-23-30-38-46(50)52-44(35-27-20-14-11-8-5-2)36-28-21-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
InChI Key |
ZZBHCJVGXYMDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 8-Bromooctanoic Acid
8-Bromooctanoic acid serves as the precursor for introducing the amine group. A modified Appel reaction using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane (DCM) achieves bromination at the terminal position of octanoic acid:
Yield : 85–90%.
Step 2: Esterification with Undecyl Alcohol
The brominated acid is esterified with undecyl alcohol (C₁₁H₂₃OH) using pivaloyl chloride (PivCl) as an activating agent in 2-methyltetrahydrofuran (2-MeTHF):
Conditions : 0°C → room temperature, 12–24 hours.
Yield : 78%.
Step 3: Introduction of the 3-Hydroxypropylamino Group
The bromide undergoes nucleophilic substitution with 3-amino-1-propanol in the presence of diisopropylethylamine (DIPEA):
Optimization : Excess 3-amino-1-propanol (5 eq) and prolonged reaction times (24–48 hours) improve yields to 92%.
Synthesis of Fragment B: 7-Heptadecan-9-yloxy-7-oxoheptyl Bromide
Step 1: Oxidation of 9-Heptadecanol to 7-Ketoheptadecanoic Acid
9-Heptadecanol is oxidized to the corresponding ketone using iodobenzene diacetate (PIDA) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in a heptane:DCM mixture:
Key Insight : TEMPO-mediated oxidation selectively targets secondary alcohols, avoiding over-oxidation to carboxylic acids.
Step 2: Bromination at the α-Position
The ketone is brominated at the α-carbon using phosphorus tribromide (PBr₃) in diethyl ether:
Yield : 73%.
Coupling of Fragments A and B
Step 1: Formation of the Tertiary Amine
Fragment A reacts with Fragment B via a nucleophilic substitution mechanism in 2-MeTHF at elevated temperatures (60–80°C):
Catalyst : DIPEA (2 eq).
Yield : 68–75%.
Step 2: Purification via Oxalate Salt Formation
The crude product is purified as an oxalate salt by treating with oxalic acid in ethanol:
Purity : >97% after recrystallization.
Analytical Validation and Characterization
Spectroscopic Data
Purity and Yield Comparison
Challenges and Optimization Strategies
Side Reactions in Amination
Competitive over-alkylation can occur if excess Fragment B is used. Mitigation includes:
Solvent Selection
Polar aprotic solvents (2-MeTHF, DMF) enhance nucleophilicity but may hydrolyze esters. Recent protocols favor 2-MeTHF for its low toxicity and high boiling point.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to cell membrane receptors, influencing signaling pathways and cellular responses. Its long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
The cyclohexyl variant may enhance rigidity and lipid bilayer stability .
Hydrocarbon Chain Modifications: The 7-heptadecan-9-yloxy-7-oxoheptyl group in the target compound introduces a ketone and a longer branched chain (C17) versus the nonyloxy-8-oxooctyl (C9) in analogs. This may increase hydrophobicity, favoring interactions with lipid membranes but reducing critical micelle concentration (CMC) .
Ester vs. Amide Linkages: All compounds feature ester linkages, but the target compound includes an additional amide bond in the amino substituent, which could enhance metabolic stability compared to analogs with only ester groups .
Research Findings and Speculative Insights
While direct experimental data for the target compound is unavailable in the provided sources, structural analogs from suggest:
- Cationic Lipid Behavior: The amino and hydroxyl groups may facilitate nucleic acid binding (e.g., siRNA or mRNA) for gene delivery, similar to commercial transfection lipids .
- Biodistribution : Longer hydrocarbon chains (C17 vs. C9 in analogs) could prolong circulation time but may require formulation with helper lipids (e.g., cholesterol) for optimal efficacy.
- Synthesis Challenges : The branched heptadecan chain and multiple functional groups may complicate synthesis, as seen in the high catalog prices of similar compounds (e.g., $2490/100mg for a related lipid) .
Biological Activity
Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is a complex amphiphilic lipid compound characterized by its unique structural features, which include a hydrophobic undecyl group, an ether linkage with a heptadecan-9-yloxy chain, and an amino group attached to a hydroxypropyl moiety. This compound has garnered attention for its potential applications in drug delivery systems, particularly for nucleic acids and other therapeutic agents.
The molecular formula of this compound is , with a molecular weight of approximately 724.2 g/mol. Its amphiphilic nature allows it to interact effectively with biological membranes, enhancing its utility in pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C45H89NO5 |
| Molecular Weight | 724.2 g/mol |
| IUPAC Name | This compound |
| Density | 0.925 g/cm³ (predicted) |
| Boiling Point | 725.8 °C (predicted) |
Biological Activity
The biological activity of this compound primarily revolves around its role in drug delivery systems. Its amphiphilic structure facilitates the formation of lipid nanoparticles that can encapsulate therapeutic agents, improving their bioavailability and efficacy.
- Cell Membrane Interaction : The cationic nature of this compound allows it to interact favorably with negatively charged cellular membranes, promoting cellular uptake.
- Lipid Nanoparticle Formation : The compound forms lipid nanoparticles that encapsulate nucleic acids or small molecules, enhancing their delivery into cells while reducing cytotoxicity.
- Modulation of Cellular Responses : Preliminary studies suggest that it may influence signaling pathways involved in drug action, potentially enhancing the therapeutic effects of co-administered agents.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Gene Delivery Systems : Research indicated that formulations containing this compound significantly enhance the transfection efficiency of mRNA vaccines by improving cellular uptake and reducing immunogenic responses.
- Therapeutic Efficacy : A study demonstrated that lipid nanoparticles formulated with undecyl 8-[...] showed improved delivery of siRNA, leading to effective gene silencing in target cells.
Comparative Analysis with Similar Compounds
The following table compares undecyl 8-[...] with structurally similar compounds known for their biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Undecyl 8-[...] | C45H89NO5 | Amphiphilic, effective for nucleic acid delivery |
| SM-102 | C44H87NO5 | Ionizable lipid used in mRNA vaccine formulations |
| A18-Iso5p | C45H87NO5 | Promotes cellular uptake in gene therapy |
Q & A
Q. What are the key synthetic steps for preparing undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate?
The synthesis involves multi-step organic reactions:
- Acylation : Reacting octanoic acid derivatives with hydroxypropyl amines to form the amino-linked backbone.
- Alkylation : Introducing the heptadecan-9-yloxy-7-oxoheptyl chain via esterification or nucleophilic substitution.
- Purification : Chromatography (e.g., silica gel) or recrystallization ensures high purity (>95%), critical for biological applications . Key reagents include sodium borohydride (NaBH4) for reductions and anhydrous conditions for moisture-sensitive steps .
Q. Which analytical techniques are used to confirm the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR validate the ester, amide, and hydroxyl functional groups.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~700 g/mol) and fragmentation patterns.
- HPLC : Purity assessment (>98% is typical for in vitro studies) .
Q. What safety protocols are essential during synthesis?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H303+H313+H333 hazards).
- Waste Management : Halogenated solvent residues require segregated disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Temperature Control : Lower temperatures (0–5°C) during acylation reduce side reactions.
- Catalyst Screening : Lipase enzymes or Lewis acids (e.g., ZnCl2) may enhance esterification efficiency.
- Solvent Selection : Non-polar solvents (e.g., hexane) improve solubility of hydrophobic intermediates .
Q. What structural features enable this compound to enhance mRNA delivery efficiency?
- Cationic Amino Group : Facilitates electrostatic binding to negatively charged mRNA.
- Hydrophobic Chains : The heptadecan-9-yloxy and undecyl groups stabilize lipid nanoparticles (LNPs) via hydrophobic interactions.
- 3-Hydroxypropyl Moiety : Promotes endosomal escape by pH-responsive membrane disruption .
Q. How can researchers resolve contradictions in transfection efficiency data across studies?
- Parameter Standardization : Control variables like N/P (nitrogen-to-phosphate) ratio, LNP size (aim for 80–120 nm), and cell line specificity (e.g., HEK293 vs. HeLa).
- Replication : Cross-validate results using orthogonal assays (e.g., luciferase reporter vs. qPCR) .
Q. How does this lipid compare to others (e.g., DLin-MC3-DMA) in nucleic acid delivery?
| Compound | Key Features | Efficacy |
|---|---|---|
| Undecyl 8-...octanoate | Dual hydrophobic chains, pH-sensitive hydroxypropyl group | High transfection in macrophages |
| DLin-MC3-DMA | Ionizable amine, linoleyl chains | FDA-approved for siRNA delivery |
| Heptadecan-9-yl derivatives | Shorter alkyl chains reduce membrane integration efficiency | Limited endosomal escape |
Methodological Guidance
Q. How to design experiments assessing lipid-mRNA interaction dynamics?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the lipid and mRNA.
- Cryo-EM : Visualize LNP morphology and mRNA encapsulation efficiency .
Q. What strategies improve stability during long-term storage?
Q. How to evaluate cytotoxicity in primary cell lines?
- MTT Assay : Measure mitochondrial activity after 24–48 hr exposure.
- Hemolysis Testing : Assess RBC membrane integrity at physiological pH (7.4) and endosomal pH (5.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
